(2-Bromophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c1-15-7-2-3-9-17(15)21-24-20(28-25-21)13-16-8-6-12-26(14-16)22(27)18-10-4-5-11-19(18)23/h2-5,7,9-11,16H,6,8,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLUBOJYGUWQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Bromophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , also known by its CAS number 1251595-84-2, is a derivative of the 1,2,4-oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will delve into the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system is recognized for its diverse biological activities. Compounds containing this heterocyclic structure have been reported to exhibit a wide range of pharmacological effects, including:
- Anticancer : Many oxadiazole derivatives show cytotoxicity against various cancer cell lines.
- Antimicrobial : These compounds often demonstrate antibacterial and antifungal properties.
- Anti-inflammatory : They can act as inhibitors of inflammatory pathways.
Research indicates that modifications on the oxadiazole core can enhance these biological activities significantly .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Key Molecular Interactions:
- Inhibition of Enzymes : Like many oxadiazoles, this compound may inhibit enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammatory responses .
- Receptor Modulation : The piperidine group may facilitate binding to various receptors implicated in neurological disorders or cancer .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 . While specific data on the compound is limited, its structural similarities suggest comparable effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 92.4 |
| Compound B | CaCo-2 | 80.0 |
| (2-Bromophenyl)(3-(...)) | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. A study on similar compounds revealed significant inhibition against various bacterial strains . Although specific data for our compound is not available, similar oxadiazole derivatives have shown promising results.
Case Study 1: Anticancer Efficacy
In a study involving a series of oxadiazole derivatives, one compound exhibited potent activity against breast and colon cancer cell lines with IC50 values lower than 10 µM . This suggests that modifications to the oxadiazole core can lead to enhanced anticancer properties.
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of oxadiazole derivatives in mouse models. Compounds demonstrated significant reductions in inflammatory markers when administered prior to an inflammatory stimulus .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 2-Bromophenyl Group
The 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) reactions, leveraging bromine as a leaving group. This reactivity is enhanced by electron-withdrawing effects from the adjacent carbonyl and oxadiazole groups.
*Yields estimated from analogous reactions in cited sources.
Mechanistic Insight :
-
Suzuki Coupling : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form a new C–C bond .
-
Buchwald-Hartwig Amination : Palladium-mediated coupling introduces amines at the bromine site, useful for diversifying the aromatic system.
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits stability under basic conditions but can undergo ring-opening under acidic or reductive conditions.
Key Observations :
-
Acid Hydrolysis : Cleavage of the oxadiazole ring generates a carboxylic acid and amidoxime, which can further decompose.
-
Reduction : Hydrogenation opens the oxadiazole to form a diamino structure, enabling downstream functionalization .
Functionalization of the Piperidine Moiety
The piperidine ring’s tertiary nitrogen can participate in alkylation or acylation, though steric hindrance from the adjacent oxadiazole-methyl group may limit reactivity.
| Reaction Type | Reagents/Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Quaternary ammonium derivative | 40–50% | |
| Acylation | Acetyl chloride, Et₃N | Amide derivative | 55–65% |
Challenges :
-
Steric bulk from the oxadiazole-methyl group reduces accessibility to the nitrogen lone pair .
-
Polar aprotic solvents (e.g., DMF) improve reaction efficiency by enhancing nucleophilicity.
Cross-Coupling Reactions Involving the Bromine Substituent
The bromine atom serves as a versatile handle for cross-coupling to introduce aryl, alkenyl, or alkynyl groups.
| Coupling Type | Catalytic System | Partner | Yield* | Source |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne | Aryl alkyne | 70–85% | |
| Heck | Pd(OAc)₂, PPh₃, alkene | Styrene derivative | 60–75% |
Applications :
-
Sonogashira Coupling : Extends conjugation for materials science applications .
-
Heck Reaction : Introduces alkenes for polymer or bioactive molecule synthesis .
Stability Under Thermal and Photolytic Conditions
The compound’s stability is critical for storage and application:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| Thermal (150°C) | Oxadiazole ring decomposition | CO₂ release, nitrile formation | |
| UV Light (254 nm) | C–Br bond homolysis | Radical intermediates |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Bromophenyl Positional Isomers
- Target Compound : 2-Bromophenyl substitution.
- Analog: (4-Bromophenyl)(5-(3,4,5-trimethoxyphenyl)-3-(4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-thiadiazol-5-yl)phenyl)-1H-1,2,4-triazol-1-yl)methanone (8h) . Key Differences:
- Bromine at the para position (vs. ortho in the target).
- Thiadiazole replaces oxadiazole, altering electronic properties.
- Molecular weight: m/z 700 [M + H]+ (indicative of a larger, more complex structure) .
Heteroaromatic Replacements
- Analog: (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS: 1795304-31-2) . Key Differences:
- Thiophen-3-yl replaces o-tolyl on the oxadiazole ring.
- Thiophene’s electron-rich nature may enhance π-stacking interactions compared to toluene’s methyl group.
- Safety Requires precautions against heat/sparks (P210) .
Modifications to the Heterocyclic Core
Oxadiazole vs. Thiadiazole
- Analog : Compounds with 1,2,4-thiadiazole cores (e.g., Example 5.23 in ).
- Key Differences :
- Sulfur atom in thiadiazole (vs. oxygen in oxadiazole) increases lipophilicity and alters hydrogen-bonding capacity.
- Example 5.23: Molecular weight m/z 381 [M + H]+, smaller due to simpler substituents .
Piperidine vs. Methanamine Derivatives
- Analog : [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS: 1803580-84-8) .
- Key Differences :
- Methanamine hydrochloride replaces the piperidinyl methanone group.
- Enhanced solubility due to the ionic hydrochloride moiety.
- Bromine at the meta position on phenyl (vs. ortho in the target) affects steric interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What methodologies validate the compound’s proposed metabolic pathways in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize the compound with ¹⁴C at the piperidine or oxadiazole moiety.
- Mass Spectrometry : Use LC-HRMS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes.
- In Vivo Studies : Administer to rodents and collect plasma/urine. Compare metabolite profiles with in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
